N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Overview
Description
N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the carboxamide moiety, and a tetrahydrobenzothiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-nitroaniline and 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.
Step 1 - Formation of the Amide Bond: The carboxylic acid group of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with 2-nitroaniline to form the amide bond.
Step 2 - Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitro group, under appropriate conditions.
Oxidation: The tetrahydrobenzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Hydrogen peroxide in acetic acid for oxidation to sulfoxides or sulfones.
Major Products
Reduction: N-(2-aminophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of the tetrahydrobenzothiophene ring.
Scientific Research Applications
Chemistry
N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse derivatives that can be used in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of novel therapeutics for diseases such as cancer and inflammatory disorders.
Industry
In the materials science industry, derivatives of this compound are explored for their electronic properties, making them suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The biological activity of N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is primarily due to its ability to interact with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzothiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide: Lacks the tetrahydro ring, which may affect its reactivity and biological activity.
N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Contains an oxygen atom in place of sulfur, which can influence its electronic properties and interactions.
N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzimidazole-2-carboxamide: Contains a nitrogen atom in the ring, potentially altering
Properties
IUPAC Name |
N-(2-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-15(14-9-10-5-1-4-8-13(10)21-14)16-11-6-2-3-7-12(11)17(19)20/h2-3,6-7,9H,1,4-5,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWLEVSKJMMYTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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